molecular formula C11H14N2O3 B1278214 4-(2-Methyl-4-nitrophenyl)morpholine CAS No. 223404-63-5

4-(2-Methyl-4-nitrophenyl)morpholine

Cat. No. B1278214
M. Wt: 222.24 g/mol
InChI Key: LQPUAYMERQENBC-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-nitrophenyl)morpholine is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .


Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .


Molecular Structure Analysis

The molecular formula of 4-(2-Methyl-4-nitrophenyl)morpholine is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 .


Chemical Reactions Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Physical And Chemical Properties Analysis

4-(2-Methyl-4-nitrophenyl)morpholine has a molecular weight of 222.24 g/mol . It has a topological polar surface area of 58.3 Ų . The compound is solid at room temperature .

Scientific Research Applications

1. Anticancer Drug Development

4-(2-Methyl-4-nitrophenyl)morpholine derivatives have shown potential in the development of novel anticancer drugs. Research conducted by Doan et al. (2016) explored novel derivatives of indoline and morpholine, testing their cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells. The study revealed that while indoline derivatives generally produced a higher cytotoxic effect, morpholine derivatives also exhibited significant activity, suggesting their potential as drug-lead compounds in cancer treatment (Doan et al., 2016).

2. Spectroscopic and Kinetic Studies

The compound has been utilized in spectroscopic and kinetic studies. Bernasconi et al. (2007) investigated the reaction of methyl beta-methylthio-alpha-nitrocinnamate with morpholine, providing insights into the kinetics and mechanism of SNV reactions with amine nucleophiles. This research contributes to the understanding of reaction mechanisms involving compounds like 4-(2-Methyl-4-nitrophenyl)morpholine (Bernasconi et al., 2007).

3. Crystal Structure Analysis

The crystal structures of derivatives of 4-(2-Methyl-4-nitrophenyl)morpholine have been determined, providing valuable information about their conformation and properties. Aydinli et al. (2010) synthesized and determined the crystal structures of compounds containing the morpholine ring, contributing to the understanding of their spectroscopic properties and potential applications (Aydinli et al., 2010).

4. Fluorescent Probes for Hypoxic Cells

Morpholine derivatives have been used to develop fluorescent probes for hypoxic cells. Feng et al. (2016) developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety with morpholine groups for selective detection of hypoxia, applicable in biomedical research fields for imaging disease-relevant hypoxia (Feng et al., 2016).

5. Nitration Process Development

The compound has been used in the development of novel nitration processes. Zhang et al. (2007) described a novel nitration process for 4-(4-methoxy-3-nitrophenyl)morpholine, demonstrating improvements in yield, waste reduction, and safety, highlighting the compound's role in process chemistry (Zhang et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) in Microfluidic devices represents a promising direction for the future . This intermediate is key to synthesizing Linezolid, a highly effective pharmaceutical used against a wide class of Gram-positive pathogens .

properties

IUPAC Name

4-(2-methyl-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPUAYMERQENBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445065
Record name 4-(2-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-4-nitrophenyl)morpholine

CAS RN

223404-63-5
Record name 4-(2-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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